molecular formula C11H21ClO2 B8434896 1-chlorononan-4-yl acetate

1-chlorononan-4-yl acetate

Cat. No.: B8434896
M. Wt: 220.73 g/mol
InChI Key: ATKBLWQNGBIURV-UHFFFAOYSA-N
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Description

1-chlorononan-4-yl acetate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chlorononan-4-yl acetate can be synthesized through several methods. One common approach involves the chlorination of 4-acetoxynonane using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-chlorononan-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-chlorononan-4-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chlorononan-4-yl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The acetoxy group can undergo hydrolysis or oxidation, leading to the formation of various functional groups. These reactions are mediated by the interaction of the compound with specific reagents and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chlorononan-4-yl acetate is unique due to the presence of both a chlorine atom and an acetoxy group, which confer distinct reactivity and functional properties. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

1-chlorononan-4-yl acetate

InChI

InChI=1S/C11H21ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3

InChI Key

ATKBLWQNGBIURV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCl)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-4-nonanol (111.99 g.; 0.627 mole) and acetic anhydride (128.0 g.; 1.254 moles) is heated on a steam bath for 11/2 hours.
Quantity
111.99 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One

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